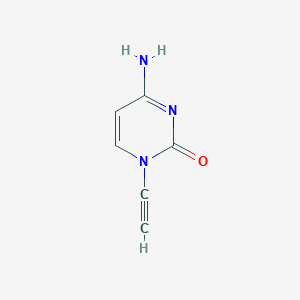

4-Amino-1-ethynylpyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-ethynylpyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antisense Therapeutics

Overview:

Recent studies have highlighted the incorporation of 4-Amino-1-ethynylpyrimidin-2(1H)-one derivatives in antisense oligonucleotide (ASO) design. These modifications improve thermal stability and nuclease resistance, which are critical for effective therapeutic applications.

Key Findings:

- Thermal Stability: The introduction of this compound into ASOs has been shown to enhance their thermal stability compared to native sequences. This stability is crucial for maintaining the integrity of the oligonucleotides during cellular uptake and subsequent interactions with target RNA .

- Nuclease Resistance: The modified ASOs exhibit robust resistance to nucleases, which prolongs their half-life in biological systems and enhances their efficacy as therapeutic agents. The presence of the ethynyl group contributes to this enhanced stability .

Case Study:

A study involving the synthesis of novel 4-Amino-modified uridine analogs demonstrated that these compounds could efficiently activate RNase H-mediated cleavage in vitro, indicating their potential for use in gene silencing strategies aimed at specific RNA targets .

Metabotropic Glutamate Receptor Antagonism

Overview:

this compound has been explored as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. This receptor is implicated in various neurological disorders.

Key Findings:

- Therapeutic Potential: Compounds derived from this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating mGluR5 activity, these compounds may help alleviate symptoms associated with these disorders .

- Mechanism of Action: The mechanism involves the modulation of glutamate signaling pathways, which are often dysregulated in various psychiatric and neurological disorders. This modulation can reduce excitotoxicity and improve neuronal survival under pathological conditions .

Other Biomedical Applications

Overview:

Beyond its roles in antisense therapy and mGluR modulation, this compound has potential applications in other areas of biomedical research.

Key Applications:

- Cancer Therapy: Research indicates that derivatives of this compound may possess cytotoxic properties against glioblastoma cells, suggesting their potential use as anticancer agents. The ability to penetrate the blood-brain barrier (BBB) enhances their therapeutic applicability for brain tumors .

- Anticonvulsant Activity: Some studies have suggested that modifications of pyrimidine derivatives can exhibit anticonvulsant properties, expanding their utility in treating epilepsy and related disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antisense Therapeutics | Enhances thermal stability and nuclease resistance in ASOs | Improved efficacy in gene silencing |

| Metabotropic Glutamate Receptor Antagonism | Modulates mGluR5 for treating neurological disorders | Potential relief from anxiety, depression, neurodegeneration |

| Cancer Therapy | Exhibits cytotoxicity against glioblastoma cells | Effective BBB penetration for brain tumor treatment |

| Anticonvulsant Activity | Potential anticonvulsant properties | New options for epilepsy treatment |

Propriétés

Numéro CAS |

141299-26-5 |

|---|---|

Formule moléculaire |

C6H5N3O |

Poids moléculaire |

135.12 g/mol |

Nom IUPAC |

4-amino-1-ethynylpyrimidin-2-one |

InChI |

InChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10) |

Clé InChI |

AVMBMGHZNBGJPI-UHFFFAOYSA-N |

SMILES |

C#CN1C=CC(=NC1=O)N |

SMILES canonique |

C#CN1C=CC(=NC1=O)N |

Synonymes |

2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.